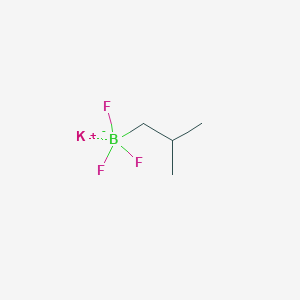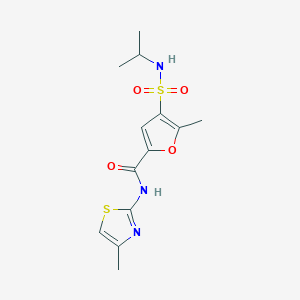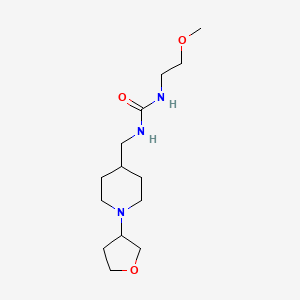
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea, also known as THF-MPEU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is synthesized through a multi-step process that involves the use of various reagents and solvents.
Aplicaciones Científicas De Investigación
Green Chemistry Applications
The synthesis and application of compounds related to 1-(2-Methoxyethyl)-3-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)urea in green chemistry are highlighted by the use of 2-methyltetrahydrofuran (MeTHF) as a greener substitute for tetrahydrofuran (THF). This replacement is noted for its efficacy in enzymatic acylation processes, showcasing MeTHF's role in enhancing the sustainability of chemical processes. The research illustrates the successful application of this green solvent in biocatalysis, providing a model for its broader use in organic media biotransformations (Simeó, Sinisterra, & Alcántara, 2009).
Synthesis and Biochemical Evaluation
Another research focus is the synthesis of flexible ureas and their evaluation as acetylcholinesterase inhibitors. This work involves optimizing the spacer length between pharmacophoric moieties to enhance inhibitory activity against acetylcholinesterase, a target for Alzheimer's disease treatment. The studies suggest that certain structural modifications, such as replacing a piperidine spacer with an ethoxyethyl chain, can maintain or slightly improve inhibitory potency, underscoring the importance of conformational flexibility in drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Advanced Materials Development
The research also extends to the development of new materials, such as the synthesis of sterically hindered piperidine derivatives and their subsequent polymerization. This area explores the creation of novel methacryloyl ureas carrying a hindered piperidine and a hydroxyl group, contributing to the field of polymer chemistry by offering new insights into the synthesis and properties of multifunctional methacryloyl urea monomers and their polymers. These materials have potential applications in various industries, including coatings and adhesives, due to their unique chemical properties (Ling & Habicher, 2001).
Medicinal Chemistry and Pharmacology
In medicinal chemistry, the exploration of N-substituted N′-ureas for their antimicrobial activities presents a significant application. This research involves the synthesis of compounds containing urea functionalities and evaluating their effectiveness against various microbial strains. The findings contribute to the ongoing search for new antimicrobial agents, offering potential leads for the development of novel therapeutics (Reddy, Reddy, & Venugopal, 2003).
Propiedades
IUPAC Name |
1-(2-methoxyethyl)-3-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-19-9-5-15-14(18)16-10-12-2-6-17(7-3-12)13-4-8-20-11-13/h12-13H,2-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFYHMOMFRLDSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1CCN(CC1)C2CCOC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B2724555.png)
![2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2724556.png)

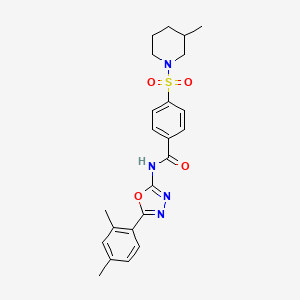
![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2724561.png)
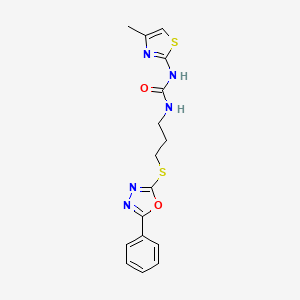
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2724565.png)
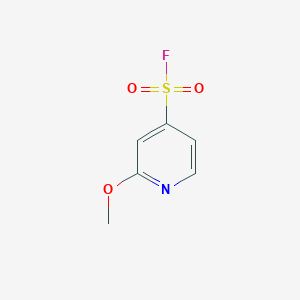
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-4,5-diphenyloxazole](/img/structure/B2724568.png)
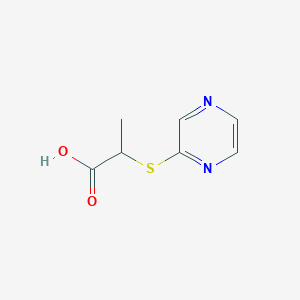
![3-[4-[(7-Fluoro-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2724571.png)
